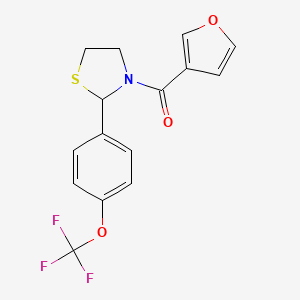
Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone” is a complex organic compound that contains a furan ring, a thiazolidine ring, and a trifluoromethoxy phenyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazolidine is a heterocyclic organic compound with a five-membered ring containing two carbon atoms, two hydrogen atoms, and one sulfur atom . The trifluoromethoxy group is a functional group in organic chemistry, consisting of a trifluoromethyl group attached to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiazolidine rings would likely contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiazolidine rings could impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
In(OTf)3-Catalyzed Synthesis : A methodology involving the aza-Piancatelli rearrangement/Michael reaction catalyzed by In(OTf)3 has been developed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This process highlights the efficiency and selectivity of using In(OTf)3 in organic transformations, offering good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).
Microwave-Assisted Synthesis : Novel pyrazoline and thiazolidinone derivatives have been synthesized using microwave irradiation, showcasing a faster and environmentally friendly method compared to conventional heating. These compounds were evaluated for their anti-inflammatory and antibacterial activities, revealing promising results and highlighting the potential of furan derivatives in drug development (Ravula et al., 2016).
Biological Activities and Potential Therapeutic Uses
Protein Tyrosine Kinase Inhibition : Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited activity comparable or superior to genistein, a reference compound, indicating their potential as therapeutic agents in diseases where tyrosine kinase activity is dysregulated (Zheng et al., 2011).
VSMC Proliferation Inhibition : A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to inhibit vascular smooth muscle cell (VSMC) proliferation in vitro. These findings suggest a potential role for these compounds in preventing or treating vascular diseases, such as atherosclerosis, where VSMC proliferation plays a key role (Li Qing-shan, 2011).
Phosphoinositide 3-Kinase Gamma Inhibition : Furan-2-ylmethylene thiazolidinediones have been identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in inflammatory and autoimmune diseases. These compounds demonstrate the potential for the development of new treatments targeting PI3Kγ for inflammatory conditions (Pomel et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
furan-3-yl-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c16-15(17,18)22-12-3-1-10(2-4-12)14-19(6-8-23-14)13(20)11-5-7-21-9-11/h1-5,7,9,14H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUAITZCBXWMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
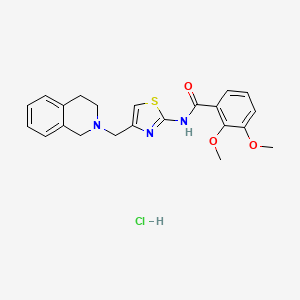
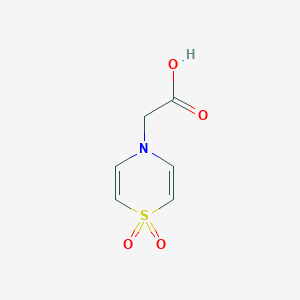
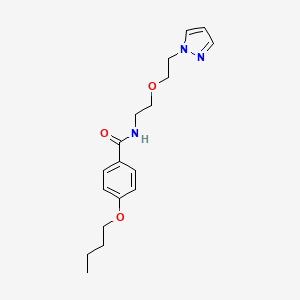
![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)

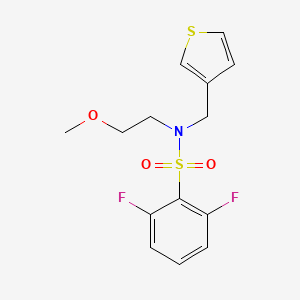
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891941.png)
![(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2891942.png)
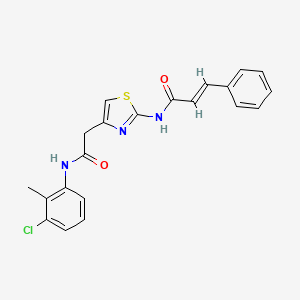
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
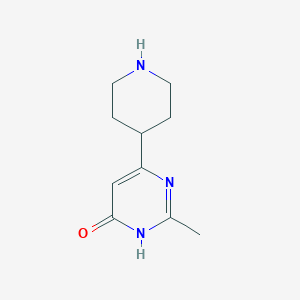

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2891950.png)
![(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2891954.png)
